

Methyl 2-amino-4,6-dichloronicotinate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-amino-4,6-dichloronicotinate
Cat. No.:	B1425226

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 2-amino-4,6-dichloronicotinate**

Abstract

Methyl 2-amino-4,6-dichloronicotinate is a substituted pyridine derivative of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecules, particularly in the development of pharmaceutical and agrochemical agents. Understanding its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of **Methyl 2-amino-4,6-dichloronicotinate**, outlines detailed experimental protocols for its characterization, and offers insights into the structural basis of its properties.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. **Methyl 2-amino-4,6-dichloronicotinate** is systematically named methyl 2-amino-4,6-dichloropyridine-3-carboxylate.^[1] Its identity is defined by its unique CAS Registry Number, molecular formula, and structure.

Identifier	Value	Source
IUPAC Name	methyl 2-amino-4,6-dichloropyridine-3-carboxylate	PubChem[1]
CAS Number	1044872-40-3	PubChem[1]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O ₂	PubChem[1]
Molecular Weight	221.04 g/mol	PubChem[1]
Canonical SMILES	COC(=O)C1=C(N=C(C=C1Cl)Cl)N	PubChem[1]
InChIKey	HJZKXHRUERDKKA-UHFFFAOYSA-N	PubChem[1]

The molecular structure features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, an amino group at position 2, and a methyl carboxylate group at position 3. The electron-withdrawing nature of the chlorine atoms and the ester group, combined with the electron-donating amino group, creates a unique electronic environment that dictates the molecule's reactivity and physical properties.

Caption: 2D Structure of **Methyl 2-amino-4,6-dichloronicotinate**.

Physicochemical Properties

The bulk properties of a compound are a direct consequence of its molecular structure. While experimental data for this specific molecule is sparse, properties can be predicted based on its functional groups and data from structurally similar compounds.

Property	Value / Observation	Rationale / Comparative Data
Appearance	White to off-white or pale yellow solid.	Based on related compounds like Methyl 4,6-Dichloronicotinate, which appears as a white to almost white powder or crystal.[2][3]
Melting Point	Data not available.	The related compound, Methyl 4,6-Dichloronicotinate (lacking the 2-amino group), has a melting point of 43-47 °C.[2][3] The presence of the amino group allows for hydrogen bonding, which would be expected to increase the melting point relative to this analog.
Boiling Point	Data not available.	High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. Ethyl 4,6-dichloronicotinate boils at 85°C under high vacuum (0.01 mmHg).[4]
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate.	The presence of the amino and ester groups should confer solubility in polar organic solvents. Ethyl 4,6-dichloronicotinate is noted as being soluble in methanol.[4] Poor solubility in water is expected due to the dichlorinated aromatic ring.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of a compound. The following sections detail the expected spectral signatures for **Methyl 2-amino-4,6-dichloronicotinate**.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this molecule is expected to show characteristic absorption bands.

- N-H Stretching: Two distinct bands in the region of $3300\text{-}3500\text{ cm}^{-1}$, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH_2) group.[5]
- C-H Stretching: Bands around $2950\text{-}3000\text{ cm}^{-1}$ from the methyl group and a weaker band above 3000 cm^{-1} for the aromatic C-H.
- C=O Stretching: A strong, sharp absorption band around $1700\text{-}1730\text{ cm}^{-1}$ corresponding to the carbonyl of the methyl ester.
- N-H Bending: A notable band in the $1600\text{-}1650\text{ cm}^{-1}$ region due to the scissoring vibration of the amino group.[5]
- C=C and C=N Stretching: Aromatic ring vibrations typically appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretching: A strong band for the ester C-O bond is expected between $1100\text{-}1300\text{ cm}^{-1}$.
- C-Cl Stretching: Strong absorptions in the fingerprint region, typically around $600\text{-}800\text{ cm}^{-1}$, are indicative of the carbon-chlorine bonds.

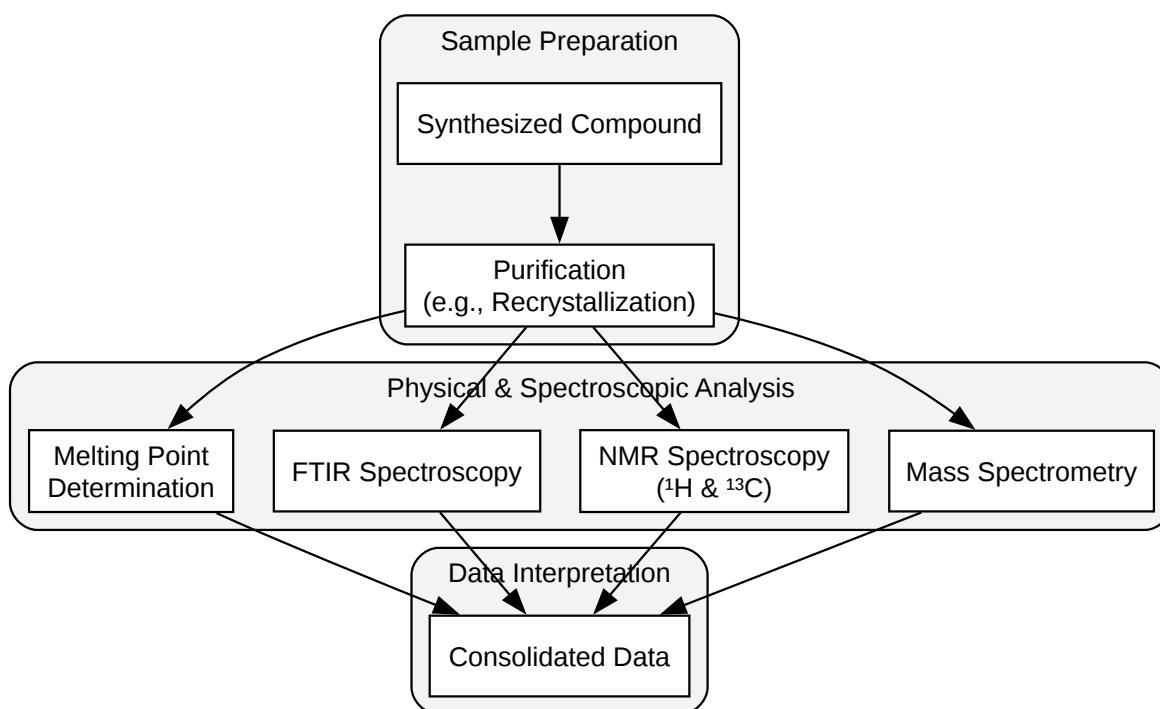
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR:
 - $-\text{OCH}_3$ Protons: A singlet integrating to 3 hydrogens, expected around $\delta 3.8\text{-}4.0\text{ ppm}$.

- -NH₂ Protons: A broad singlet integrating to 2 hydrogens, with a chemical shift that can vary (typically δ 5.0-7.0 ppm) depending on solvent and concentration.
- Aromatic Proton (H-5): A sharp singlet integrating to 1 hydrogen, expected in the aromatic region (δ 6.5-7.5 ppm). The precise shift is influenced by the adjacent chloro and ester groups.

- ¹³C NMR:
 - -OCH₃ Carbon: A signal around δ 50-55 ppm.
 - Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbons bonded to chlorine (C-4, C-6) and the amino group (C-2) will be significantly shifted. The carbonyl-bearing carbon (C-3) will also have a characteristic shift.
 - Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 165-175 ppm.


Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion (M⁺) cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:
 - M⁺: (containing two ³⁵Cl isotopes) at m/z \approx 220.
 - [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z \approx 222.
 - [M+4]⁺: (containing two ³⁷Cl isotopes) at m/z \approx 224.
- The relative intensity of these peaks is expected to be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
- Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Experimental Protocols for Physical Characterization

To ensure scientific integrity, physical properties must be determined using validated experimental methods.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-amino-4,6-dichloronicotinate | C7H6Cl2N2O2 | CID 46856279 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry UK Ltd.
[tcichemicals.com]
- 3. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]
- 4. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Methyl 2-amino-4,6-dichloronicotinate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425226#methyl-2-amino-4-6-dichloronicotinate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com